Ethyl thiazolo[5,4-b]pyridine-2-carboxylate
Description
Ethyl thiazolo[5,4-b]pyridine-2-carboxylate is a heterocyclic compound featuring a fused thiazole and pyridine ring system. Its molecular formula is C₉H₇ClN₂O₂S for the 5-chloro derivative (CAS: 1202075-71-5), with a molecular weight of 242.68 g/mol . The compound is synthesized via aminothiazole formation using 3-amino-5-bromo-2-chloropyridine and potassium thiocyanate, followed by Suzuki cross-coupling and Boc protection/deprotection steps . Key applications include its role as a precursor in medicinal chemistry, particularly in developing c-KIT inhibitors for cancer therapy .
Properties
IUPAC Name |
ethyl [1,3]thiazolo[5,4-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c1-2-13-9(12)8-11-6-4-3-5-10-7(6)14-8/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHYGZDNIVMAAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(S1)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1089704-57-3 | |
| Record name | ethyl [1,3]thiazolo[5,4-b]pyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
One-Step Synthesis from Chloronitropyridines and Thioamides/Thioureas
A prominent and efficient method involves a one-step cyclization reaction between appropriately substituted chloronitropyridines and thioamides or thioureas. This approach was detailed by Sahasrabudhe et al. (2009), who demonstrated that the reaction proceeds smoothly under mild conditions to afford thiazolo[5,4-b]pyridine derivatives, including those bearing various substituents at the 2-position such as alkyl, aryl, and amine groups.
- Starting materials: Substituted chloronitropyridines and thioamides or thioureas.
- Reaction type: Nucleophilic aromatic substitution followed by intramolecular cyclization.
- Conditions: Typically conducted under reflux in polar aprotic solvents.
- Scope: Allows introduction of diverse substituents at the 2-position, enabling structural diversity.
- Advantages: Single-step, high yield, operational simplicity.
This method is adaptable for synthesizing ethyl esters by choosing thioamide precursors bearing ester groups or by subsequent functional group transformations.
Alternative Synthetic Routes
While direct preparation of this compound is less frequently reported in isolation, related compounds such as thiazolo[5,4-b]pyridine-2-carboxamides and carboxylic acids have been synthesized via multi-step processes involving:
- Cyclization of 2-aminopyridine derivatives with thiocarbonyl reagents.
- Functional group interconversions post-cyclization to introduce ester groups.
Patent literature (US8058440B2) describes processes for related tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid derivatives, which can be esterified to ethyl esters, although this involves additional synthetic steps and hydrogenation conditions.
Comparative Data Table of Preparation Methods
Detailed Research Findings
Mechanistic insights: The one-step synthesis involves nucleophilic attack of the thioamide sulfur on the chloronitropyridine, displacing chloride, followed by intramolecular cyclization to form the fused thiazolo ring. Electron-withdrawing substituents on the pyridine ring enhance reactivity.
Substituent effects: Alkyl and aryl substituents on the thioamide nitrogen or carbon can be introduced, allowing modulation of electronic and steric properties of the final compound.
Scalability: The single-step method is amenable to scale-up due to its operational simplicity and mild conditions.
Purification: Products are typically purified by crystallization or chromatography, with high purity confirmed by spectroscopic methods.
Applications: The synthesized this compound derivatives have been explored for biological activities such as enzyme inhibition and antimicrobial properties, underscoring the importance of efficient synthetic access.
Chemical Reactions Analysis
Types of Reactions
Ethyl thiazolo[5,4-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles like amines or thiols replace halogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Amines in ethanol under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazolo[5,4-b]pyridine derivatives.
Substitution: Amino or thiol-substituted thiazolo[5,4-b]pyridine derivatives.
Scientific Research Applications
Biological Applications
Ethyl thiazolo[5,4-b]pyridine-2-carboxylate has shown promise in several biological applications:
Anticancer Activity
Recent studies indicate that this compound acts as a potent inhibitor of the c-KIT enzyme, which is implicated in certain cancers. A structure-activity relationship (SAR) study revealed that modifications can enhance its potency:
| Compound | IC50 (μM) | Activity Description |
|---|---|---|
| This compound | 4.77 | Inhibitor of c-KIT V560G/D816V |
| Imatinib | - | Reference compound |
This compound demonstrated significant anti-proliferative effects against cancer cell lines harboring c-KIT mutations, suggesting its potential as a therapeutic agent for resistant cancer types.
Anti-Infective Properties
This compound has also been evaluated for its activity against Cryptosporidium parvum, a pathogen causing gastrointestinal infections. In vitro studies reported an EC50 value of approximately 2.1 μM, indicating modest efficacy. The mechanism involves disrupting the parasite's metabolic pathways.
Material Science Applications
Beyond biological applications, this compound is being explored for its potential in material science:
- Development of new materials with tailored chemical properties.
- Use as a building block in synthesizing complex heterocyclic compounds.
Case Study 1: c-KIT Mutations
A study involving various derivatives of thiazolo[5,4-b]pyridine highlighted the importance of structural modifications in enhancing selectivity and potency against resistant c-KIT mutations. This research underscores the need for further exploration into SAR to develop more effective inhibitors.
Case Study 2: Cryptosporidium Infections
In vivo models demonstrated that while this compound exhibited some efficacy against C. parvum, further structural optimization is necessary to improve its therapeutic index.
Mechanism of Action
The mechanism of action of ethyl thiazolo[5,4-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, as a PI3K inhibitor, it binds to the active site of the enzyme, preventing the phosphorylation of phosphoinositides. This inhibition disrupts downstream signaling pathways involved in cell growth and survival, leading to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Structural and Functional Analogues
Key Observations :
- Ring Fusion : Thiazolo[5,4-b]pyridine derivatives exhibit distinct activity compared to thiazolo[3,2-a]pyrimidines due to differences in ring fusion and electronic properties .
- Substituent Effects : The 3-(trifluoromethyl)phenyl group in compound 6h enhances c-KIT inhibition by fitting into hydrophobic pockets, while methylene or urea linkages reduce activity .
- Synthetic Routes : Microwave-assisted synthesis (e.g., Biginelli reaction) improves yields (up to 90%) and reduces reaction time compared to conventional methods .
Physicochemical Properties
Insights :
Biological Activity
Ethyl thiazolo[5,4-b]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a fused thiazole and pyridine structure, which contributes to its pharmacological potential. The following sections will delve into its biological activity, mechanisms of action, and relevant research findings.
Overview of Biological Activities
This compound has been reported to exhibit a broad spectrum of biological activities, including:
- Antioxidant Activity : The compound demonstrates the ability to scavenge free radicals, which can mitigate oxidative stress in cells.
- Antimicrobial Properties : It has shown efficacy against various bacterial and fungal strains.
- Anti-inflammatory Effects : Inhibition of COX-2 activity has been noted, indicating potential for treating inflammatory conditions.
- Antitumor Activity : The compound has been studied for its ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
The biological effects of this compound are primarily mediated through its interaction with specific molecular targets:
- Phosphoinositide 3-Kinase (PI3K) Inhibition : The compound acts as a potent inhibitor of PI3K, which is crucial for cell growth and survival. This inhibition leads to reduced proliferation and increased apoptosis in cancer cells.
- Cytokine Modulation : It affects the expression of various cytokines involved in inflammatory responses, thereby reducing inflammation in vivo .
- Cell Signaling Pathways : this compound modulates several signaling pathways that are vital for cellular metabolism and function.
Antitumor Activity
A study highlighted the efficacy of this compound against different cancer cell lines. The compound exhibited significant cytotoxicity with IC50 values ranging from 1.15 μM to 4.77 μM against resistant c-KIT mutant cells, outperforming standard treatments like imatinib . This suggests its potential as a candidate for developing anticancer therapies.
Anti-inflammatory Properties
Research demonstrated that derivatives of this compound effectively inhibited COX-2 with an IC50 comparable to that of celecoxib (0.04 μmol) in vitro. This indicates a strong potential for therapeutic applications in managing inflammatory diseases .
Summary Table of Biological Activities
Q & A
Basic Question: What are the common synthetic routes for ethyl thiazolo[5,4-b]pyridine-2-carboxylate and its derivatives?
Answer:
The synthesis typically involves cyclization and multicomponent reactions. For example, derivatives of thiazolo[5,4-b]pyridine can be synthesized via the Biginelli reaction, which condenses aldehydes, β-ketoesters, and thioureas in a one-pot procedure. Cyclization steps, such as reacting intermediates with reagents like 3-amino-5-methylisoxazole, are critical for forming the fused heterocyclic core . Optimization of solvent choice (e.g., ethanol or DMF), reaction time (e.g., 12 hours for cyclization), and stoichiometric ratios (e.g., 1:1:1 for Biginelli components) is essential for yield improvement.
Basic Question: What analytical methods are used to confirm the structure of this compound?
Answer:
Characterization relies on elemental analysis (to verify purity), FTIR (to identify functional groups like ester carbonyls and thiazole rings), and 1H NMR (to resolve substituent positions and confirm regiochemistry). For example, FTIR peaks at ~1700 cm⁻¹ indicate ester carbonyl groups, while NMR signals in the δ 4.0–4.5 ppm range confirm ethyl ester protons . Advanced derivatives may require 2D NMR (e.g., HSQC, HMBC) for unambiguous assignment.
Basic Question: What safety precautions are necessary when handling this compound?
Answer:
Use nitrile gloves (compliant with EN 374 standards) and flame-retardant lab coats to prevent skin contact. Conduct reactions in a fume hood due to potential volatile byproducts. Emergency protocols include rinsing exposed skin with water for 15 minutes and consulting a physician. Respiratory protection (e.g., N95 masks) is advised for powdered forms .
Advanced Question: How can reaction conditions be optimized to improve yields in thiazolo[5,4-b]pyridine synthesis?
Answer:
Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol .
- Catalyst use : Sodium ethoxide or other bases can accelerate deprotonation steps.
- Temperature control : Heating at 80–100°C for 12 hours improves ring closure in cyclization reactions .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) isolates products from side reactions (e.g., dimerization).
Advanced Question: How do structural modifications (e.g., Boc protection) influence the reactivity of thiazolo[5,4-b]pyridine derivatives?
Answer:
Introducing Boc (tert-butoxycarbonyl) groups at specific positions (e.g., the 5-position) can sterically hinder undesired side reactions while preserving the thiazole ring's electrophilicity. For example, Boc-protected intermediates enable selective functionalization at the 2-carboxylate position, as demonstrated in ethyl 5-Boc-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate synthesis . Deprotection with TFA restores reactivity for downstream modifications.
Advanced Question: How can fluorescence properties of thiazolo[5,4-b]pyridine derivatives be studied for bioimaging applications?
Answer:
Synthesize derivatives with electron-withdrawing/donating substituents (e.g., trifluoromethyl or methoxy groups) and measure emission spectra in solvents of varying polarity. For instance, ethyl 4-(2H-4,6-dimethyl-3-oxoisothiazolo[5,4-b]pyridin-2-yl)butanoate exhibits solvatochromic shifts due to intramolecular charge transfer, which can be quantified using fluorescence spectrophotometry . Time-resolved fluorescence decay assays further probe photostability.
Advanced Question: How should researchers address contradictory spectral data in characterizing novel thiazolo[5,4-b]pyridine analogs?
Answer:
- Cross-validate techniques : Compare NMR, FTIR, and HRMS data to resolve ambiguities (e.g., distinguishing regioisomers).
- Computational modeling : Use DFT calculations to predict NMR chemical shifts or IR vibrational modes and match experimental results .
- Single-crystal X-ray diffraction : Resolve absolute configuration for chiral derivatives, as seen in related oxazolo[5,4-b]pyridine structures .
Advanced Question: What strategies enable the design of water-soluble thiazolo[5,4-b]pyridine derivatives for biological assays?
Answer:
- Introduce polar groups : Sulfonate (-SO₃H) or carboxylate (-COO⁻) moieties enhance aqueous solubility.
- PEGylation : Attach polyethylene glycol chains to the ester group via hydrolyzable linkers.
- Prodrug approaches : Convert ethyl esters to free carboxylic acids in vivo using esterase-sensitive prodrugs, as demonstrated in pyridine carboxylate analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
